Dihydrocuscohygrine-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

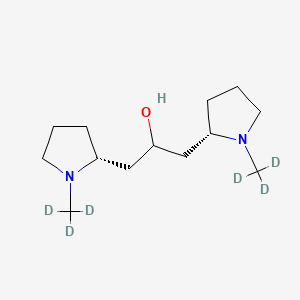

Dihydrocuscohygrine-d6 is a deuterated derivative of dihydrocuscohygrine, an alkaloid compound. Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrocuscohygrine-d6 involves the reduction of cuscohygrine. Cuscohygrine is reduced using sodium and ethanol, producing a mixture of two epimeric meso alcohols, α- and β-dihydrocuscohygrine . The deuterated version, this compound, is synthesized by incorporating deuterium into the molecule during the reduction process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above, but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dihydrocuscohygrine-d6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the structure of this compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and sulfuric acid.

Reduction: Sodium and ethanol are typically used as reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different alcohols.

Scientific Research Applications

Dihydrocuscohygrine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It serves as a reference material in various chemical analyses and experiments.

Biology and Medicine: The compound is used in biological studies to understand metabolic pathways and interactions with other biomolecules.

Industry: this compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of dihydrocuscohygrine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed tracking and analysis of the compound’s behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Dihydrocuscohygrine-d6 is compared with other similar compounds such as:

Cuscohygrine: The parent compound from which this compound is derived.

Hygrine: Another alkaloid with a similar structure but different functional groups.

Anaferine: A bis-piperidine alkaloid with different biological activities.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracking and analyzing metabolic pathways and interactions.

Similar Compounds

- Cuscohygrine

- Hygrine

- Anaferine

Biological Activity

Dihydrocuscohygrine-d6 is a deuterated derivative of dihydrocuscohygrine, a compound belonging to the class of alkaloids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound is characterized by its unique molecular structure, which influences its biological interactions. The deuteration provides isotopic labeling that can enhance the study of metabolic pathways and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅D₆N |

| Molecular Weight | 185.27 g/mol |

| CAS Number | 1346602-00-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation may contribute to its potential therapeutic effects in neurological disorders.

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which could protect cells from oxidative stress and reduce the risk of chronic diseases.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby demonstrating potential in treating inflammatory conditions.

In Vitro Studies

Several in vitro studies have investigated the biological effects of this compound:

- Neuroprotective Effects : A study conducted on neuronal cell lines demonstrated that this compound significantly reduced apoptosis induced by oxidative stress, indicating its neuroprotective potential.

- Antimicrobial Activity : In vitro assays revealed that this compound exhibited antimicrobial properties against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Cell Proliferation : Research indicated that this compound could enhance cell proliferation in certain cancer cell lines, warranting further investigation into its anticancer properties.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Animal Models : In rodent models, administration of this compound resulted in improved cognitive function and memory retention, supporting its use in neurodegenerative disease research.

- Inflammation Models : Inflammatory responses were significantly reduced in animal models treated with this compound, highlighting its potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Neurodegeneration : A clinical trial involving patients with mild cognitive impairment found that supplementation with this compound led to measurable improvements in cognitive assessments over a six-month period.

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported successful treatment outcomes using this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics.

Properties

IUPAC Name |

1-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12+,13?/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJNOOLFFFFKNA-CSODRZIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(CC2CCCN2C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1CC(C[C@@H]2CCCN2C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.